

# Brilaroxazine Hydrochloride: A Technical Guide for Schizophrenia Research

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## Compound of Interest

Compound Name: *Brilaroxazine hydrochloride*

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## Abstract

**Brilaroxazine hydrochloride** (formerly RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development for the treatment of schizophrenia.[1] As a potent dopamine-serotonin system modulator, it exhibits a unique pharmacological profile characterized by partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, alongside antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[2][3][4] This multifaceted mechanism of action is designed to address the positive, negative, and cognitive symptoms of schizophrenia while offering an improved safety and tolerability profile compared to existing antipsychotics.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on brilaroxazine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy and safety data from key clinical trials. Detailed experimental methodologies and signaling pathways are presented to support further research and development in the field of schizophrenia therapeutics.

## Introduction

Schizophrenia is a severe and chronic mental disorder affecting millions worldwide, characterized by a complex constellation of positive, negative, and cognitive symptoms.[5] While current antipsychotic medications are effective in managing positive symptoms, they often have limited efficacy for negative and cognitive symptoms and are associated with

significant side effects, leading to poor patient adherence.[4] Brilaroxazine has emerged as a promising therapeutic candidate designed to address these unmet needs through its distinct receptor binding and activity profile.[2]

## Mechanism of Action

Brilaroxazine functions as a dopamine and serotonin modulator.[6] Its therapeutic effects are believed to be mediated through a combination of partial agonist and antagonist activities at key receptors implicated in the pathophysiology of schizophrenia.[2][3]

## Receptor Binding Profile

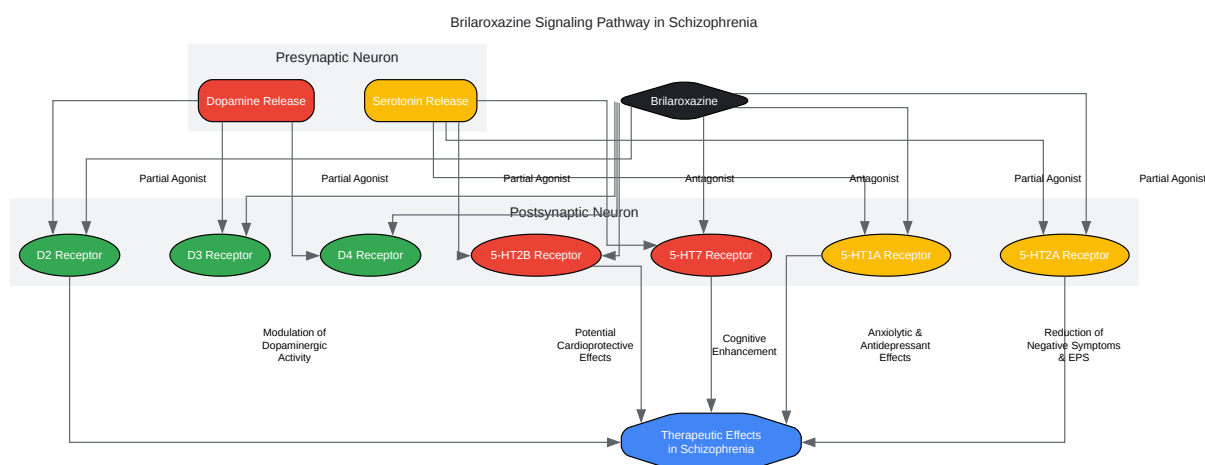
Brilaroxazine demonstrates high affinity for a range of dopamine and serotonin receptors. The binding affinities (K<sub>i</sub>) are summarized in the table below.

Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity
Dopamine D2	Potent	Partial Agonist
Dopamine D3	Potent	Partial Agonist
Dopamine D4	Potent	Partial Agonist
Serotonin 5-HT1A	Potent	Partial Agonist
Serotonin 5-HT2A	Potent	Partial Agonist
Serotonin 5-HT2B	Potent	Antagonist
Serotonin 5-HT6	Moderate	Antagonist
Serotonin 5-HT7	Potent	Antagonist

Source: Multiple sources[1][2][3][4][6]

## Signaling Pathways

The unique receptor profile of brilaroxazine suggests a complex interplay of signaling pathways that contribute to its antipsychotic effects. The following diagram illustrates the proposed mechanism of action.



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Caption: Proposed mechanism of action of brilaroxazine.

## Preclinical Research

Preclinical studies in rodent models have demonstrated the antipsychotic potential of brilaroxazine.

## Experimental Protocols

### 3.1.1. Apomorphine-Induced Climbing in Mice

This model is used to assess the dopamine receptor blocking activity of antipsychotic drugs.

- Animals: Male NMRI mice.
- Procedure:
  - Mice are individually placed in wire mesh cages.
  - Brilaroxazine (1, 3, and 10 mg/kg), haloperidol (0.5 mg/kg as a positive control), or vehicle is administered intraperitoneally (i.p.).
  - After a pre-treatment period (typically 30 minutes), apomorphine (a dopamine agonist) is administered subcutaneously (s.c.) to induce climbing behavior.
  - Climbing behavior (the amount of time the mouse spends climbing the cage walls) is observed and scored at set intervals over a specific period (e.g., 30 minutes).
- Endpoint: Reduction in apomorphine-induced climbing behavior compared to the vehicle-treated group.

### 3.1.2. Apomorphine-Induced Deficit in Prepulse Inhibition (PPI) in Rats

The PPI model is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

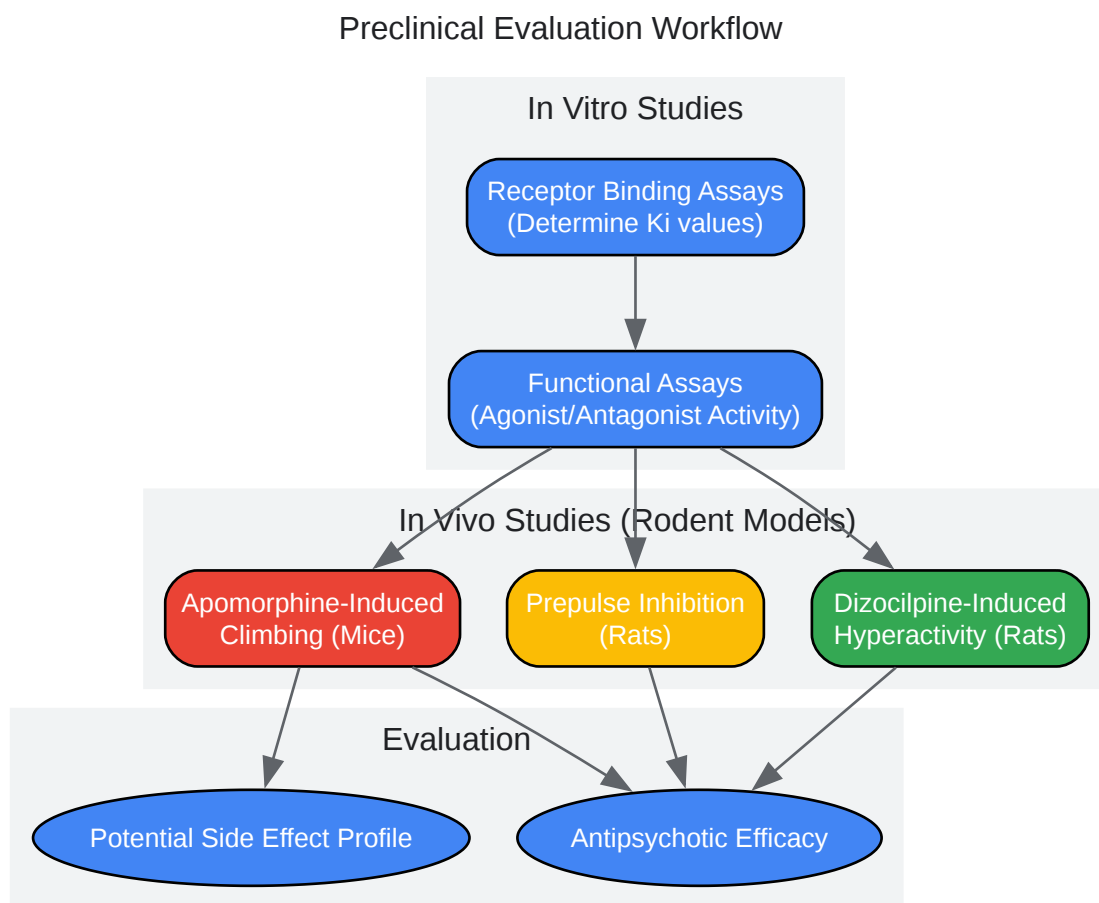
- Animals: Male Wistar rats.
- Procedure:
  - Rats are placed in a startle chamber.
  - A series of acoustic stimuli are presented: a weak prepulse stimulus followed by a strong startling pulse.
  - The startle response (flinch) is measured.
  - Brilaroxazine, a positive control, or vehicle is administered prior to the administration of apomorphine, which disrupts PPI.
- Endpoint: Reversal of the apomorphine-induced deficit in PPI.

### 3.1.3. Dizocilpine-Induced Hyperactivity in Rats

This model mimics the hyperdopaminergic state associated with psychosis.

- Animals: Male Wistar rats.
- Procedure:
  - Rats are placed in an open-field arena.
  - Locomotor activity is measured using an automated tracking system.
  - Brilaroxazine, a positive control, or vehicle is administered before the administration of dizocilpine (an NMDA receptor antagonist) which induces hyperactivity.
- Endpoint: Reduction in dizocilpine-induced locomotor activity.

## Preclinical Workflow



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Caption: Workflow for preclinical evaluation of brilaroxazine.

## Clinical Research

Brilaroxazine has undergone extensive clinical evaluation in Phase I, II, and III trials.

## Clinical Trial Design and Protocols

### 4.1.1. Phase II REFRESH Trial (NCT01490086)

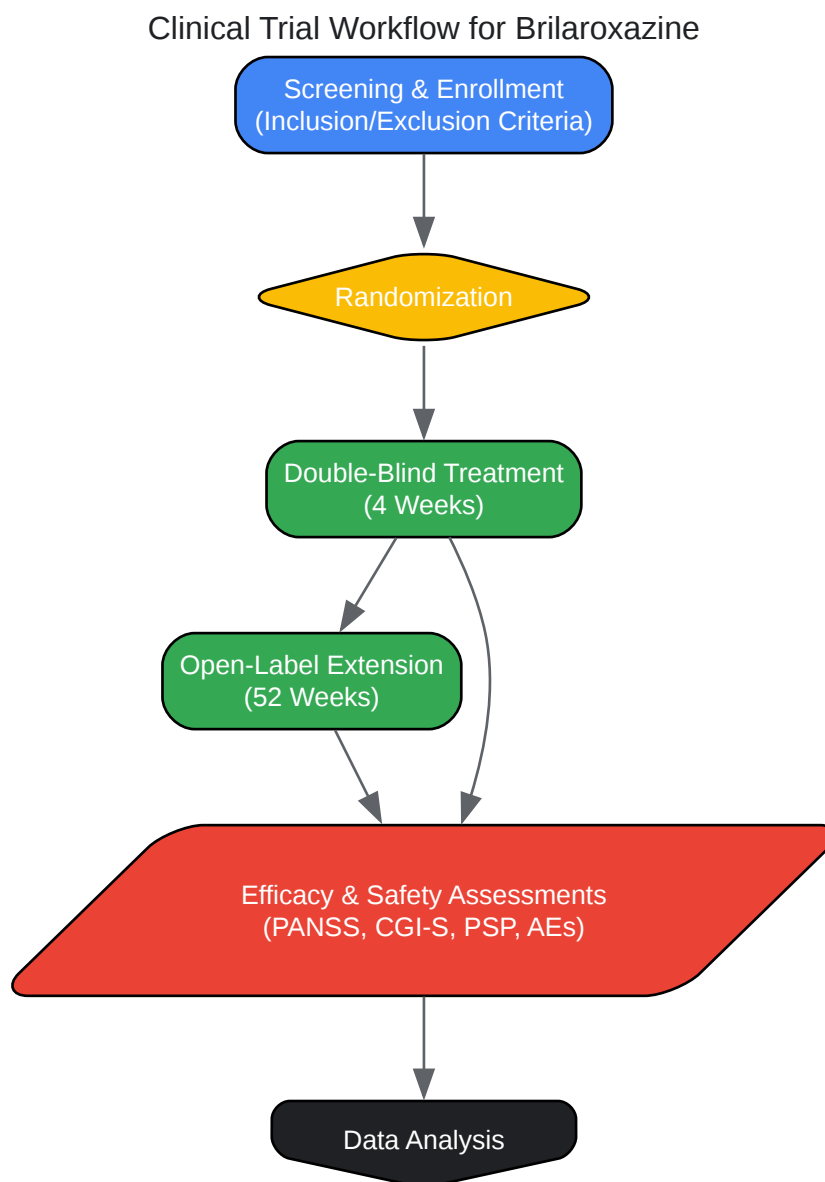
- Objective: To assess the efficacy, safety, and tolerability of brilaroxazine in patients with acute exacerbation of schizophrenia or schizoaffective disorder.[3][5]
- Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, 28-day study.[3][7]

- Patient Population: 234 patients with a diagnosis of schizophrenia or schizoaffective disorder experiencing an acute episode.[\[5\]](#)[\[7\]](#)
- Intervention: Patients were randomized to receive once-daily oral doses of brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo.[\[3\]](#)
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.[\[3\]](#)[\[5\]](#)[\[7\]](#)
- Secondary Endpoints: Included changes in Clinical Global Impression-Severity (CGI-S) score, social functioning, and positive and negative symptom subscales of the PANSS.[\[7\]](#)

#### 4.1.2. Phase III RECOVER Trial (NCT05184335)

- Objective: To evaluate the efficacy and safety of brilaroxazine in patients with acute schizophrenia.[\[8\]](#)[\[9\]](#)
- Design: A global, randomized, double-blind, placebo-controlled, multicenter, 4-week study, with a 52-week open-label extension (OLE).[\[8\]](#)[\[9\]](#)
- Patient Population: Approximately 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.[\[8\]](#) Inclusion criteria included a PANSS total score of 80-120 and a CGI-S score of  $\geq 4$ .[\[8\]](#)
- Intervention: Patients were randomized to receive once-daily oral brilaroxazine (15 mg or 50 mg) or placebo for 28 days.[\[8\]](#)[\[9\]](#) The OLE part involved flexible doses of 15, 30, or 50 mg.[\[9\]](#)
- Primary Endpoint: Change from baseline in PANSS total score at Day 28.[\[8\]](#)
- Secondary Endpoints: Changes in CGI-S, positive and negative symptoms, social functioning (Personal and Social Performance scale - PSP), and cognition.[\[8\]](#)[\[10\]](#)

## Clinical Trial Workflow



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Caption: A simplified workflow of the brilaroxazine clinical trials.

## Efficacy Data

### 4.3.1. Phase II REFRESH Trial

Brilaroxazine met its primary endpoint, demonstrating a statistically significant reduction in the PANSS total score compared to placebo.[5] Improvements were also observed in social functioning and both positive and negative symptoms.[5]



#### 4.3.2. Phase III RECOVER Trial

The 50 mg dose of brilaroxazine met the primary endpoint with a statistically significant and clinically meaningful reduction in the PANSS total score at week 4 compared to placebo.[\[8\]](#)[\[10\]](#)

Endpoint	Brilaroxazine 50 mg	Placebo	p-value
Change in PANSS Total Score from Baseline	-23.9	-13.8	<0.001

Source: Reviva Pharmaceuticals Press Release, October 2023[\[8\]](#)[\[10\]](#)

Statistically significant improvements were also observed for the 50 mg dose across all major secondary endpoints, including positive and negative symptoms, social cognition, and CGI-S.  
[\[1\]](#)[\[8\]](#)

## Safety and Tolerability

Across clinical trials, brilaroxazine has been generally well-tolerated.[\[5\]](#)

Adverse Event Profile	Observations
Metabolic Effects	No clinically significant weight gain, changes in blood glucose, or lipid profiles compared to placebo. <a href="#">[5]</a>
Endocrine Effects	No significant impact on prolactin levels. <a href="#">[5]</a>
Cardiovascular Effects	No clinically significant cardiovascular side effects. <a href="#">[5]</a>
Common Adverse Events	The most common treatment-emergent adverse events were generally mild to moderate in severity.

## Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses have shown that brilaroxazine has a predictable profile with a half-life that supports once-daily dosing. The exposure to brilaroxazine increases proportionally with the dose. A drug-drug interaction study indicated no significant interaction with CYP3A4 inhibitors.<sup>[4][11]</sup>

## Conclusion

**Brilaroxazine hydrochloride** represents a significant advancement in the development of treatments for schizophrenia. Its unique multimodal mechanism of action, targeting a broad range of dopamine and serotonin receptors, offers the potential for improved efficacy across all symptom domains of schizophrenia. Clinical trial data to date have demonstrated a robust and clinically meaningful treatment effect, coupled with a favorable safety and tolerability profile. Further research and the completion of the clinical development program will be crucial in fully elucidating the therapeutic potential of brilaroxazine for individuals living with schizophrenia.

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